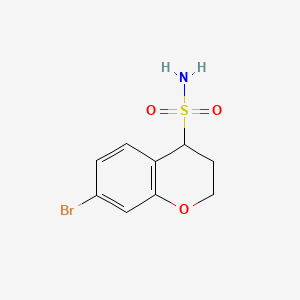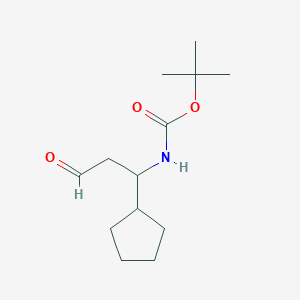
tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl ketone derivative. The reaction is usually carried out under mild conditions using a suitable catalyst. For example, the reaction can be catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-oxopropyl)carbamate
- tert-Butyl (3-oxocyclobutyl)carbamate
- tert-Butyl (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
Uniqueness: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is unique due to its specific structure, which combines a cyclopentyl ring with a carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(8-9-15)10-6-4-5-7-10/h9-11H,4-8H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
XYBBNXIVNWNJSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13469329.png)
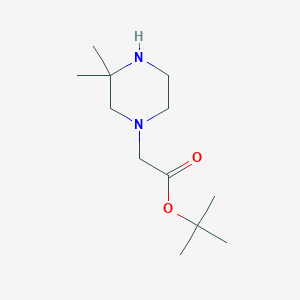
![Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride](/img/structure/B13469357.png)
![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)
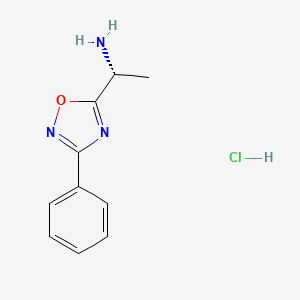
methyl]phosphonate](/img/structure/B13469388.png)
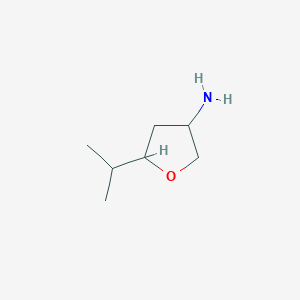
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
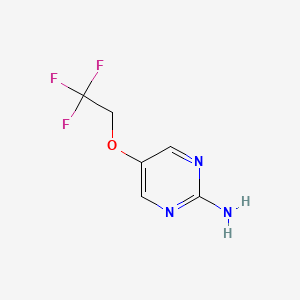

![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
